Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate
Overview
Description
T 98475: is a potent, orally active, non-peptide luteinizing hormone-releasing hormone receptor antagonist. It has shown significant efficacy in inhibiting the luteinizing hormone-releasing hormone receptor with an IC50 value of 0.2 nanomolar for the human receptor
Preparation Methods
The synthesis of T 98475 involves several key steps:
Condensation: Compound XI is condensed with methyl benzyl amine (XII) to form tertiary amine (XIII).
Reduction: The nitro group of (XIII) is reduced using iron powder and hydrochloric acid to yield amine (XIV).
Chemical Reactions Analysis
T 98475 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: The nitro group in its precursor can be reduced to an amine.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include iron powder, hydrochloric acid, and isobutyric anhydride.
Scientific Research Applications
T 98475 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of non-peptide luteinizing hormone-releasing hormone receptor antagonists.
Biology: It helps in understanding the role of luteinizing hormone-releasing hormone receptors in various biological processes.
Medicine: It has potential therapeutic applications in treating hormone-dependent diseases, such as certain types of cancer.
Industry: It is used in the development of new pharmaceuticals targeting hormone receptors
Mechanism of Action
T 98475 exerts its effects by binding to the luteinizing hormone-releasing hormone receptor, thereby inhibiting its activity. This inhibition prevents the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland, which in turn affects the synthesis and release of steroidal sex hormones. The molecular targets involved include the luteinizing hormone-releasing hormone receptor and associated signaling pathways .
Comparison with Similar Compounds
T 98475 is unique due to its high potency and oral bioavailability. Similar compounds include:
Compound 33c: A thieno[2,3-b]pyridine-4-one derivative that has shown subnanomolar activity for the human receptor.
These compounds share structural similarities with T 98475 but differ in their specific chemical modifications and biological activities.
Properties
IUPAC Name |
propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H37F2N3O4S/c1-22(2)35(44)40-26-16-14-25(15-17-26)34-28(19-41(5)18-24-10-7-6-8-11-24)32-33(43)29(37(45)46-23(3)4)21-42(36(32)47-34)20-27-30(38)12-9-13-31(27)39/h6-17,21-23H,18-20H2,1-5H3,(H,40,44) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANJJVIMTOIWIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C2=C(C3=C(S2)N(C=C(C3=O)C(=O)OC(C)C)CC4=C(C=CC=C4F)F)CN(C)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H37F2N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432134 | |
Record name | T 98475 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
657.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192887-28-8 | |
Record name | T-98475 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192887288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | T 98475 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | T-98475 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1KLT23O3A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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